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molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

Cat. No. B8454233
M. Wt: 373.24 g/mol
InChI Key: MAUISGCHAUMYSC-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]-benzoate (Cpd HH, 162 mg, 0.434 mmol) in MeOH (4 mL) was treated with 6N HCl (0.2 mL) and stirred at room temperature for 30 minutes. The solvent was concentrated in vacuum to 1 mL and the solution partitioned between DCM (25 mL) and NaHCO3 (sat., aq., 25 mL). The organic layer was concentrated under vacuum to give methyl 3-bromo-6-(2-hydroxyethoxy)-2-methylbenzoate (126a, 138 mg, 110% yield) as a colorless oil.
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:22])=[C:4]([C:9]([O:12][CH2:13][CH2:14][O:15]C2CCCCO2)=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].Cl>CO>[Br:1][C:2]1[C:3]([CH3:22])=[C:4]([C:9]([O:12][CH2:13][CH2:14][OH:15])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)OCCOC1OCCCC1)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuum to 1 mL
CUSTOM
Type
CUSTOM
Details
the solution partitioned between DCM (25 mL) and NaHCO3 (sat., aq., 25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)OCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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